2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine
Overview
Description
2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine is a compound that has been studied for its potential use in inhibiting the cleavage of AP sites in SF767 glioblastoma cells and in vitro in whole cell extracts .
Synthesis Analysis
The synthesis of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine is not widely documented. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .Molecular Structure Analysis
The molecular formula of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine is C15H15N3 . The average mass is 237.300 Da and the monoisotopic mass is 237.126602 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 451.0±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 71.0±3.0 kJ/mol and a flash point of 257.1±14.5 °C . The index of refraction is 1.717, and it has a molar refractivity of 76.8±0.3 cm3 .Scientific Research Applications
Synthesis Processes
Facile Synthesis Approaches : The chemical has been a subject of interest in various synthesis processes. For instance, a study by (Sampathkumar et al., 2016) demonstrated the synthesis of 5-phenyl-dibenzo[b,g][1,8] naphthyridines using a Vilsmeier Haack heterocyclization method.
One-Pot Synthesis Techniques : Research by (Bharath Kumar Reddy et al., 2018) highlighted a sequential one-pot synthesis of 1,2,3,4-tetrahydrobenzo[b][1,6] naphthyridines. This method involved reductive amination of 2-chloro-3-formylquinolines with various amines.
Base-Free Amination Techniques : The study by (Singh et al., 2011) showcased an efficient base-free one-pot synthesis of 1,2-dihydrobenzo[b][1,8]naphthyridines.
Chemical Reaction and Catalysis
Cascade Reaction Mechanisms : Investigations like those by (Wen et al., 2010) have explored the synthesis of naphthyridine derivatives through cascade reactions including Knoevenagel condensation and cyclocondensation.
Silver-Catalyzed Synthesis : Research by (Verma et al., 2013) presented a silver-catalyzed synthesis of 1,2-dihydrobenzo[1,6]naphthyridines, showcasing the use of silver as a catalyst in chemical synthesis.
Structural Analysis and Properties
- Hydrogen Bonded Supramolecular Networks : Studies such as those by (Jin et al., 2011) have focused on understanding the weak interactions and hydrogen bonding in compounds related to 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine.
Biomedical Applications
- Antiproliferative Activities : Research, for example, by (Bardasov et al., 2020), has explored the antiproliferative activity of related compounds, indicating potential biomedical applications.
Microwave Irradiation Synthesis
- Microwave-Assisted Synthesis : A study by (Han et al., 2009) demonstrated the synthesis of naphthyridine derivatives under microwave irradiation, showcasing modern techniques in chemical synthesis.
Reaction Mechanisms
- Reaction with Nucleophilic Reagents : The work by (Ivanov et al., 2002) investigated the reactions of related naphthyridine compounds with various nucleophiles.
Supramolecular Chemistry
- Supramolecular Assembly : Research by (Jin & Wang, 2012) involved the study of saccharinate salts and their hydrogen bonding interactions in supramolecular assemblies.
properties
IUPAC Name |
2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-8-5-4-6-11-13(16)12-9(2)7-10(3)17-15(12)18-14(8)11/h4-7H,1-3H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUVTYDQVPMYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C(=CC(=NC3=N2)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351367 | |
Record name | 2,4,9-Trimethyl-benzo[b][1,8]naphthyridin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine | |
CAS RN |
510721-85-4 | |
Record name | NSC749171 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,9-Trimethyl-benzo[b][1,8]naphthyridin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.